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molecular formula C10H8N2O B160658 7-(Cyanomethoxy)indole CAS No. 135328-50-6

7-(Cyanomethoxy)indole

Cat. No. B160658
M. Wt: 172.18 g/mol
InChI Key: BFLZDIZKCIZTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281593

Procedure details

The protected 7-substituted indole (Example 34a part ii) (0.53 g, 1.75 mmol) in methanol (10 ml) and toluene (10 ml) was hydrogenated in a Parr apparatus at 50 p.s.i. for 1 hour in the presence of Pearlman's catalyst (0.33 g). The reaction mixture was filtered through Celite and the filtrate evaporated in vacuo. The crude 7-hydroxy indole was taken up in methyl ethyl ketone (20 ml), and bromoacetonitrile (0.65 g, 5.25 mmol) and anhydrous potassium carbonate (0.6 g, 4.35 mmol) added. The mixture was refluxed under nitrogen for 1 hour, cooled, poured into 2.5M hydrochloric acid/ice and extracted into dichloromethane. The organic phase was washed with water, dried, filtered and evaporated in vacuo.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.33 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5](C=C[C:8](/[CH:12]=C/C3C=C(C=CC=3)CO)=[N:9]2)=[CH:4][CH:3]=1.Br[CH2:23][C:24]#[N:25].C(=O)([O-])[O-:27].[K+].[K+]>CO.C1(C)C=CC=CC=1.[OH-].[OH-].[Pd+2]>[C:24]([CH2:23][O:27][C:5]1[CH:4]=[CH:3][CH:2]=[C:11]2[C:10]=1[NH:9][CH:8]=[CH:12]2)#[N:25] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)/C=C/C=1C=C(CO)C=CC1
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.33 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)COC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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